molecular formula C17H19N5O3 B2956614 1-methyl-3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2(1H)-one CAS No. 2034223-82-8

1-methyl-3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2(1H)-one

Cat. No.: B2956614
CAS No.: 2034223-82-8
M. Wt: 341.371
InChI Key: MVHDIZPXODSFLV-UHFFFAOYSA-N
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Description

The compound “1-methyl-3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2(1H)-one” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s part of a series of derivatives that have shown potent activities against FGFR1, 2, and 3 . These derivatives are being studied for their potential in cancer therapy .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including cyclization, chlorination, substitution with morpholine, and coupling with a bromopyridin-2-amine through a Suzuki reaction . The exact synthesis process for this specific compound isn’t available in the retrieved papers.

Scientific Research Applications

Synthesis and Structural Analysis Research on related compounds often focuses on the synthesis of new pyridine and fused pyridine derivatives, exploring their chemical reactivity and potential applications. For example, Al-Issa (2012) synthesized a series of pyridine derivatives, exploring their potential for further chemical modifications and applications in various fields (Al-Issa, 2012). This demonstrates the continuous interest in developing new compounds for diverse applications, including medicinal chemistry and materials science.

Reactivity and Chemical Behavior Investigations into the reactivity of secondary amines with maleic anhydride, as studied by Kour et al. (2017), reveal insights into how similar compounds might react under different conditions (Kour, Gupta, & Bansal, 2017). Understanding these reactions is crucial for synthesizing new compounds with specific properties.

Potential Applications in Coordination Chemistry Research on ligand-mediated coordination chemistry, as presented by Majumder et al. (2016), explores the role of similar compounds in forming complex structures with metals. These studies have implications for the development of new materials and catalytic processes (Majumder et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibitReceptor-Interacting Protein Kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death.

Mode of Action

It’s suggested that similar compounds can effectively bind to the allosteric pocket of ripk1 and serve as a type iii inhibitor . This binding inhibits the kinase activity of RIPK1, thereby preventing necroptosis.

Pharmacokinetics

For instance, compound 26, a similar necroptosis inhibitor, has been reported to have good oral exposure .

Result of Action

The inhibition of RIPK1 by this compound could potentially prevent necroptosis, thereby preventing cell death. This could have implications in the treatment of diseases where necroptosis plays a role, such as certain inflammatory diseases, neurodegenerative diseases, and cancers .

Future Directions

The compound is part of a series of derivatives that are being developed as potential cancer therapies . Future research will likely focus on optimizing these derivatives and further investigating their therapeutic potential .

Properties

IUPAC Name

1-methyl-3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-20-4-2-3-13(15(20)23)16(24)22-10-12-9-18-17(19-14(12)11-22)21-5-7-25-8-6-21/h2-4,9H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHDIZPXODSFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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